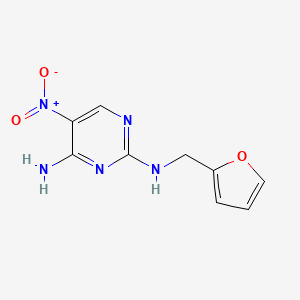

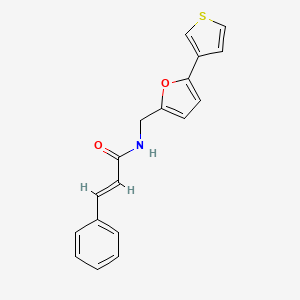

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of furan, pyrimidine, and amine. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrimidine is a basic aromatic ring structure found in several important biomolecules like DNA and RNA . Amines are derivatives of ammonia and are found in many biologically active molecules .

Synthesis Analysis

While specific synthesis methods for “N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine” were not found, similar compounds have been synthesized using various methods. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . These techniques could potentially be used to analyze the structure of “this compound”.Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, N1,N2-bis(furan-2-ylmethyl)oxalamide has a molecular weight of 248.23500, a density of 1.283g/cm3, and a molecular formula of C12H12N2O4 .Aplicaciones Científicas De Investigación

Energetic Materials Development

Studies have focused on synthesizing and characterizing compounds with energetic material applications. For instance, highly energetic derivatives and nitrogen-rich salts have been prepared to stabilize sensitive structures for potential use as powerful explosives. These compounds exhibit promising detonation performances, indicating their potential as high-performance insensitive energetic materials (Tang et al., 2015); (Xu et al., 2018).

Luminescent Sensing for Antibiotics and Toxic Anions

A heterometallic sodium(i)-europium(iii)-organic layer exhibits dual-responsive luminescent sensing abilities. This capability allows for efficient discrimination of nitrofuran antibiotics and the detection of toxic inorganic anions such as Cr2O7^2- and MnO4^- anions, highlighting the potential for environmental monitoring and safety applications (Xu et al., 2019).

Enhancements in DNA-Binding Affinity

The close structural similarity of certain derivatives to known drugs, with only minor modifications such as the replacement of central units, has been shown to significantly enhance DNA-binding affinity. This improved interaction energy suggests potential applications in therapeutic development and molecular biology research (Laughton et al., 1995).

Superoxide Dismutase Activity

Nickel(II) complexes with tri-tetradentate ligands have been synthesized and characterized, revealing their effective catalytic activity in the dismutation of superoxide. This finding points towards potential biomedical applications in managing oxidative stress and related disorders (Patel et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3/c10-8-7(14(15)16)5-12-9(13-8)11-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKCBHPAQCREMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)

![N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B2772987.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2772990.png)

![(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2772993.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2772994.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2772998.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2773000.png)